Tyloxapol is a nonionic surfactant oligomer, essentially a heptamer of octoxynol 9 (Triton X-100). [] It is classified as an alkylaryl polyether alcohol polymer detergent. [] While Tyloxapol has a history of use as a mucolytic agent in adult chronic bronchitis, its role in scientific research extends beyond this application. Research has explored its properties as a surfactant, antioxidant, and potential therapeutic agent in various contexts, including hyperlipidemia, lung injury, and drug delivery.
Tyloxapol is cataloged under the Chemical Abstracts Service with the number 25301-02-4. It is recognized in databases such as DrugBank and PubChem, which provide comprehensive information regarding its chemical properties, uses, and pharmacological actions. The compound does not have any current approvals for clinical use in humans but has been investigated for various therapeutic applications, including cystic fibrosis and other pediatric conditions .
The synthesis of Tyloxapol involves a polymerization reaction that links multiple molecules of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and oxirane. The process can be summarized as follows:
This method results in a complex polymeric structure that exhibits surfactant properties suitable for medical applications.
The molecular formula of Tyloxapol can be represented as , with a molecular weight of approximately 280.4 g/mol. The structural analysis reveals a complex arrangement that includes both hydrophobic and hydrophilic segments, making it effective as a surfactant.
Tyloxapol acts primarily by blocking plasma lipolytic activity when administered intraperitoneally (IP). This inhibition prevents the breakdown of triglyceride-rich lipoproteins and inhibits lipoprotein lipase activity, thereby reducing triglyceride uptake. Additionally, Tyloxapol has been shown to interact with various transcription factors involved in cellular signaling pathways, including inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa-B) complexes .
These properties contribute to its effectiveness as a surfactant in medical applications .
Tyloxapol's primary application lies within the medical field as an inhaled surfactant aimed at aiding the liquefaction and removal of bronchopulmonary secretions. Its mucolytic properties make it valuable in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Furthermore, ongoing research is investigating its potential uses in modulating lipid metabolism and influencing metabolic pathways in various diseases .
Tyloxapol’s development emerged from mid-20th century research into synthetic surfactants for medical applications. Initially patented as a mucolytic agent, its first clinical application was in bronchopulmonary secretion management. The compound gained prominence as the primary active ingredient in Tacholiquin®, a medical device for airway clearance, and later in Exosurf®—a protein-free surfactant replacement therapy for neonatal respiratory distress syndrome (RDS) [1] [5].
A pivotal shift in its scientific application occurred when researchers discovered its ability to inhibit lipoprotein lipase following intraperitoneal administration. This pharmacological effect established tyloxapol as a cornerstone agent for inducing experimental hyperlipidemia in animal models, facilitating studies on lipid metabolism disorders and atherosclerosis [1] [5] [10]. By the early 2000s, its role expanded into novel drug delivery systems, particularly as a vesicle-forming agent for niosomes capable of encapsulating antiretroviral drugs like nevirapine with >94% efficiency [3].
Table 1: Historical Milestones in Tyloxapol Development
Time Period | Key Advancement | Application Domain |
---|---|---|
1950s | Initial patent and formulation | Mucolytic therapy |
1980s–1990s | Development of Exosurf® | Neonatal RDS treatment |
Late 1990s | Discovery of lipoprotein lipase inhibition | Experimental hyperlipidemia models |
2010s | Niosome fabrication for drug delivery | Sustained-release antiretrovirals |
Tyloxapol belongs to the alkyl aryl polyether alcohol class of nonionic surfactants. It is synthesized through a multi-step polymerization process:
This results in a heterogeneous polymeric mixture with variable molecular weights, reflected in its general formula:
The compound is systematically identified as:
Its structural complexity defies precise molecular weight determination, though commercial preparations exhibit consistent surfactant behavior due to controlled ethoxylation.
Table 2: Structural Components of Tyloxapol
Component | Chemical Function | Structural Role |
---|---|---|
4-(1,1,3,3-Tetramethylbutyl)phenol core | Hydrophobic domain | Provides lipid affinity |
Formaldehyde linkages | (–CH₂–) bridges between phenolic units | Creates oligomeric backbone |
Polyoxyethylene chains | –(OCH₂CH₂)ₓOH (x=8–10) | Confers water solubility |
Tyloxapol’s multifunctionality arises from its distinctive physicochemical profile:
With an HLB value of 12.9, tyloxapol exhibits balanced hydrophilic-lipophilic properties [3] [4]. It significantly reduces surface tension at air-liquid interfaces:
Table 3: Surfactant Properties and Mechanisms
Property | Functional Impact | Application Relevance |
---|---|---|
Surface tension reduction | Disrupts mucus gel structure | Bronchopulmonary secretion liquefaction [1] |
Lipoprotein lipase inhibition | Blocks triglyceride hydrolysis → hypertriglyceridemia | Experimental hyperlipidemia induction [5] [10] |
Interfacial film formation | Stabilizes niosome bilayers | Drug encapsulation and sustained release [3] |
As a polydisperse polymer, tyloxapol’s molecular weight varies between batches. While exact masses remain unspecified, empirical data indicate stable surfactant performance attributed to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7